7-Nitro-2-phenyl-1H-indole-5-carboxylic acid is an organic compound characterized by its unique structure, which includes a fused indole ring system. Its molecular formula is C15H10N2O4, and it has a molecular weight of approximately 282.26 g/mol. The compound typically appears as a pale yellow to yellow-brown solid and is known for its relatively high purity, often around 95% . It is soluble in organic solvents and has a density of about 1.5 g/cm³ .
The reactivity of 7-nitro-2-phenyl-1H-indole-5-carboxylic acid can be attributed to the functional groups present in its structure. Key reactions include:
These reactions make it a versatile building block in organic synthesis.
Research indicates that 7-nitro-2-phenyl-1H-indole-5-carboxylic acid exhibits notable biological activities, including:
Several methods have been developed for synthesizing 7-nitro-2-phenyl-1H-indole-5-carboxylic acid, including:
These methods allow for the efficient production of the compound with high yields.
7-Nitro-2-phenyl-1H-indole-5-carboxylic acid finds applications in various fields:
Interaction studies involving 7-nitro-2-phenyl-1H-indole-5-carboxylic acid focus on its binding affinity with various biological targets:
Further studies are required to fully characterize these interactions and their implications.
Several compounds share structural similarities with 7-nitro-2-phenyl-1H-indole-5-carboxylic acid. These include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Aminoindole | Contains an amino group instead of a nitro group | Known for its role in dye synthesis |
| 7-Nitroindole | Lacks the phenyl group but retains the nitro group | Exhibits strong fluorescence properties |
| 5-Carboxyindole | Contains a carboxylic acid at position 5 | Often used in studying indole derivatives |
The uniqueness of 7-nitro-2-phenyl-1H-indole-5-carboxylic acid lies in its specific combination of the nitro and phenyl groups along with the carboxylic acid functionality, which contributes to its distinct biological activities and reactivity compared to these similar compounds .